molecular formula C9H8N2O4 B165705 1-(3-Nitrophenyl)-2-nitropropene CAS No. 134538-50-4

1-(3-Nitrophenyl)-2-nitropropene

Cat. No.: B165705
CAS No.: 134538-50-4
M. Wt: 208.17 g/mol
InChI Key: OERQCTVLGKJURQ-FNORWQNLSA-N
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Description

1-(3-Nitrophenyl)-2-nitropropene is an organic compound characterized by the presence of nitro groups attached to a phenyl ring and a propene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 3-nitrobenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitropropene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-2-nitropropene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Production of amines or hydroxylamines.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Nitrophenyl)-2-nitropropene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-2-nitropropene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-2-nitropropene: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenyl)-2-nitropropene: Nitro group in the ortho position.

    2-Nitro-1-phenylpropene: Nitro group attached to the propene chain.

Uniqueness

1-(3-Nitrophenyl)-2-nitropropene is unique due to the specific positioning of the nitro groups, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

1-nitro-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQCTVLGKJURQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenyl)-2-nitropropene
Reactant of Route 2
1-(3-Nitrophenyl)-2-nitropropene

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